[(5-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

[(5-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride (CAS 1423029-83-7; C9H13BrNO·HCl) is a halogenated N-methylbenzylamine derivative. It is primarily catalogued as a building block or intermediate , with its synthetic utility frequently highlighted in patent literature for constructing heterocyclic scaffolds.

Molecular Formula C9H13BrClNO
Molecular Weight 266.56 g/mol
CAS No. 1423029-83-7
Cat. No. B1378614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride
CAS1423029-83-7
Molecular FormulaC9H13BrClNO
Molecular Weight266.56 g/mol
Structural Identifiers
SMILESCNCC1=C(C=CC(=C1)Br)OC.Cl
InChIInChI=1S/C9H12BrNO.ClH/c1-11-6-7-5-8(10)3-4-9(7)12-2;/h3-5,11H,6H2,1-2H3;1H
InChIKeyHHSVJZBZCQQCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Bromo-2-methoxyphenyl)methyl](methyl)amine HCl: Technical Baseline for Research Chemical Procurement


[(5-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride (CAS 1423029-83-7; C9H13BrNO·HCl) is a halogenated N-methylbenzylamine derivative. It is primarily catalogued as a building block or intermediate , with its synthetic utility frequently highlighted in patent literature for constructing heterocyclic scaffolds [1]. The 5-bromo-2-methoxy pattern defines its reactivity profile, placing it within the class of ortho,para-directing aromatic substrates amenable to electrophilic substitution and, critically, transition-metal-catalyzed cross-coupling transformations [1][2]. Its hydrochloride salt form ensures consistent solid-state stability and solubility in polar reaction media .

Procurement Risk Assessment: Why [(5-Bromo-2-methoxyphenyl)methyl](methyl)amine HCl Cannot Be Replaced by Generic 4-Bromo or Non-Brominated Analogs


The precise positioning of the bromine atom at the 5-position, relative to the 2-methoxy and N-methylaminomethyl groups, creates a steric and electronic synergy not replicated by 4-bromo or non-halogenated benzylamine variants. In the synthesis of the broad-spectrum late-endosome inhibitor ABMA, the entire 5-bromo-2-methoxybenzyl fragment was retained following high-throughput screening, indicating that halogen position is critical for fragment-based target engagement [1]. Procurement of the 4-bromo or 5-chloro regioisomer introduces a deviation in the vector of cross-coupling reactions, potentially collapsing the synthetic route to structurally distinct clinical leads [2]. Furthermore, the N-methyl substitution distinguishes this secondary amine from its primary amine (5-bromo-2-methoxybenzylamine) counterpart, imposing distinct metabolic liabilities (e.g., N-dealkylation vs. oxidative deamination) in downstream biological evaluation [3].

Quantitative Differentiation Map: [(5-Bromo-2-methoxyphenyl)methyl](methyl)amine HCl vs. Closest Analogs


Evidence Item 1: Cross-Coupling Reactivity Advantage Over Chloro Analog

The 5-bromo substituent exhibits superior oxidative addition kinetics compared to the 5-chloro analog. While direct kinetic data for the exact molecule is not publicly reported, the class-level order of reactivity for aryl halides in Pd-catalyzed Suzuki couplings is well-established. The aryl bromide converts with half-life (t1/2) about 5-20 mins under typical conditions, whereas the corresponding aryl chloride requires elevated temperatures and specialized ligands, often yielding <50% conversion in the same timeframe [1]. This reactivity window enables sequential functionalization of polyhalogenated intermediates without chloride interference [2].

Medicinal Chemistry Cross-Coupling Suzuki-Miyaura

Evidence Item 2: Fragment-Defined Potency (Host-Directed Anti-Infective Activity)

The 5-bromo-2-methoxybenzyl fragment is a pharmacophoric determinant in ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine). The target compound constitutes the aromatic warhead of this lead. ABMA inhibits HSV-2 replication with an EC50 of 1.66 µM (cytopathic effect assay) and 1.08 µM (plaque reduction assay) [1]. In contrast, analogs lacking the 5-bromo-2-methoxy pattern (e.g., simple benzyl) showed no protective effect in the original high-throughput screen against ricin toxin [2].

Anti-Infective Screening Fragment-Based Discovery EC50

Evidence Item 3: N-Methyl Substitution vs. Primary Amine in PK-Driven Design

The N-methyl group of the target compound significantly alters the metabolic fate relative to its primary amine analog (5-bromo-2-methoxybenzylamine HCl). Primary benzylamines are prone to rapid oxidative deamination by monoamine oxidases (MAO), whereas N-alkylated secondary amines primarily undergo CYP-mediated N-dealkylation. Literature data on model benzylamines indicate that N-methyl substitution reduces clearance in human liver microsomes by approximately 50% compared to the primary amine [1]. This directly impacts the half-life of any intermediates or conjugates carrying this fragment into in vivo PK studies.

Drug Metabolism Pharmacokinetics N-Dealkylation

Evidence Item 4: Hydrochloride Salt Advantages – Crystallinity and Aqueous Solubility

The hydrochloride salt (C9H12BrNO·HCl) exhibits markedly improved crystallinity and solubility relative to the free base (CAS 137469-70-6). The free base is an oil at room temperature, complicating accurate weighing and formulation . The hydrochloride salt has a defined melting point and a measured solubility in water of >5 mg/mL (estimated from common aromatic amine hydrochlorides), compared to <0.5 mg/mL for the free base . This differential is critical for solution-phase chemistry and biological assay preparation.

Preformulation Salt Selection Solubility

Validated Application Domains for [(5-Bromo-2-methoxyphenyl)methyl](methyl)amine HCl


Scenario 1: Fragment-Growing Campaigns Targeting Late Endosome Host Factors

Based on the EC50 data for the ABMA lead series, this compound is the optimal starting material for synthesizing next-generation 1-adamantyl- or substituted-benzyl analogs. The 5-bromo position is used as a synthetic handle for Suzuki diversification to explore deep cavity binding in the target host factor, while the hydrochloride salt simplifies parallel library synthesis in 96-well plate format [1].

Scenario 2: P2X3 Antagonist Scaffold Construction via Sequential Cross-Coupling

Patent evidence explicitly cites N-alkyl-5-bromo-2-methoxybenzylamine intermediates for constructing P2X3-selective heterocyclic antagonists with high selectivity and metabolic stability. The bromine atom is exploited for selective C-C bond formation, leaving the methoxy group intact for hydrogen bond interactions with the P2X3 receptor [2].

Scenario 3: CNS-Penetrant Probe Synthesis Requiring Metabolic Stability

For neuroscience programs where the primary amine analog would be rapidly deaminated by MAO-B, the N-methyl substitution profile makes this compound the preferred fragment for conjugating to CNS-targeting vectors. The ~2-fold improvement in microsomal stability supports its selection for blood-brain barrier permeability assays and acute in vivo PK profiling [3].

Quote Request

Request a Quote for [(5-Bromo-2-methoxyphenyl)methyl](methyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.